1-(2-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine
Description
1-(2-Methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine is a piperazine derivative featuring a 2-methoxyphenyl group at position 1 and a (1-phenyl-1H-pyrazol-4-yl)methyl substituent at position 4 of the piperazine ring. This compound is structurally related to ligands targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, due to the arylpiperazine scaffold’s prevalence in central nervous system (CNS) drug design .
Properties
CAS No. |
114518-14-8 |
|---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[(1-phenylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C21H24N4O/c1-26-21-10-6-5-9-20(21)24-13-11-23(12-14-24)16-18-15-22-25(17-18)19-7-3-2-4-8-19/h2-10,15,17H,11-14,16H2,1H3 |
InChI Key |
VFDZFYCKUWKAKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (C21H24N4O) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Pyrazole Moiety : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
- Dopamine Receptor Affinity :
- Anticancer Activity :
- Antiparasitic Properties :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring is believed to enhance the lipophilicity and bioavailability of the compound, which can improve its interaction with biological targets. The pyrazole moiety is also significant in conferring various pharmacological properties.
Comparative Biological Activity Table
| Compound Name | Structure | Biological Activity | IC50/Other Metrics |
|---|---|---|---|
| This compound | Structure | Dopamine D2 receptor affinity | Ki = 54 nM |
| Similar Pyrazole Derivative | Varies | Anticancer activity | Various IC50 values reported |
| Another Piperazine Derivative | Varies | Antiparasitic activity | EC50 = 0.064 μM |
Case Study 1: Neuropharmacological Applications
A study focused on mapping the D2 dopamine receptor binding sites using various piperazine derivatives, including our target compound. The results indicated that modifications in the piperazine structure significantly influenced binding affinity and receptor selectivity .
Case Study 2: Anticancer Research
In vitro assays were conducted on several cancer cell lines where compounds similar to this compound were tested. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .
Case Study 3: Antiparasitic Screening
Research into antiparasitic properties highlighted that certain piperazine derivatives exhibited significant activity against Plasmodium species. This suggests a potential pathway for developing new treatments for malaria based on structural modifications of the target compound .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-((1-Phenyl-1H-Pyrazol-4-yl)methyl)piperazine (LQFM005)
- Key Difference : The methoxy group is at the para position (4-methoxyphenyl) instead of the ortho position (2-methoxyphenyl).
- LQFM005’s metabolite, LQFM235, undergoes hydroxylation, which may alter bioavailability .
1-(2-Methoxyphenyl)-4-{[1-(2-Nitrobenzyl)piperidin-4-yl]methyl}piperazine (Compound 20)
- Key Difference : Replaces the pyrazolylmethyl group with a nitrobenzyl-piperidine moiety.
- Impact : The nitro group enhances D2DAR affinity (Ki = 30.6 nM) via electrostatic interactions with Asp114 in the receptor’s orthosteric site .
- Application : High-affinity D2DAR probe for mapping receptor binding sites .
Analogues with Pyrazole Modifications
1-((3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)methyl)-4-(2-Methoxyphenyl)piperazine
- Key Difference : Incorporates 3,5-dimethyl substituents on the pyrazole ring.
- No affinity data are reported, though similar compounds show moderate antibacterial activity .
1-((1-(4-Fluorophenyl)-3,5-Dimethyl-1H-Pyrazol-4-yl)methyl)-4-(4-Methoxyphenyl)piperazine
- Key Difference : Fluorine substitution on the pyrazole’s phenyl ring and 4-methoxyphenyl group.
- Impact : Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduce receptor binding compared to 2-methoxy analogues .
Functional Analogues with Distinct Pharmacological Profiles
1-(2-Methoxyphenyl)-4-(Phenethylpiperidin-4-yl)piperazines
- Example : 1-(2-Methoxyphenyl)-4-{[1-(3-Nitrophenethyl)piperidin-4-yl]methyl}piperazine (Ki = 54 nM) .
- Comparison : The phenethylpiperidine group provides extended hydrophobic interactions, yielding moderate-to-high D2DAR affinity. The target compound’s pyrazolylmethyl group may offer similar flexibility but with distinct steric effects.
Antibacterial Arylpiperazines
- Example : (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine.
- Impact: Conjugated double bonds and methoxy groups enhance antibacterial activity against Gram-positive bacteria.
Mechanistic Insights from Docking Studies
- Nitrobenzyl Analogues : Form salt bridges with Asp114 in D2DAR’s transmembrane domain (TM3), critical for high affinity .
- Pyrazolylmethyl Group : Predicted to engage in hydrophobic interactions with TM5/6 residues but lacks nitro’s electrostatic contributions, possibly explaining lower affinity in absence of electron-withdrawing groups .
Q & A
Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by functionalization. For example, nucleophilic substitution or coupling reactions are used to attach the 2-methoxyphenyl and pyrazole-methyl groups. Key conditions include:
Q. How is the structural integrity of this compound verified post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity via ¹H/¹³C spectra .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for research-grade compounds) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 315.02 for a related piperazine derivative) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Based on structurally similar piperazines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation .
- Work in a fume hood to prevent inhalation of dust or vapors .
- Store in airtight containers away from oxidizers due to potential decomposition risks .
Advanced Research Questions
Q. What strategies can optimize the coupling reaction between the piperazine and pyrazole moieties to enhance regioselectivity?
- Catalyst Screening : Test palladium or nickel complexes to improve cross-coupling efficiency .
- Solvent Optimization : Compare DMF vs. acetonitrile for reaction kinetics and byproduct suppression .
- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions during alkylation .
Q. How can computational chemistry predict the binding affinity of this compound to CNS receptors?
- Molecular Docking : Use software like AutoDock to model interactions with serotonin (5-HT) or dopamine receptors, leveraging structural analogs with known activity .
- QSAR Modeling : Correlate substituent electronic properties (e.g., methoxy group electron-donating effects) with receptor binding data .
Q. What methodologies resolve discrepancies in biological activity data across different assay systems for piperazine derivatives?
- Assay Standardization : Replicate in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) studies under controlled conditions to identify system-specific variables .
- Metabolic Profiling : Use LC-MS to compare compound stability in different biological matrices .
Q. How does the substitution pattern on the pyrazole ring influence the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
